molecular formula C14H11IN2 B13675341 2-(4-Iodophenyl)-7-methylimidazo[1,2-a]pyridine

2-(4-Iodophenyl)-7-methylimidazo[1,2-a]pyridine

Katalognummer: B13675341
Molekulargewicht: 334.15 g/mol
InChI-Schlüssel: PUSZZVCZLDAPQX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Iodophenyl)-7-methylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a methyl-substituted imidazo[1,2-a]pyridine core. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of organic synthesis, medicinal chemistry, and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Iodophenyl)-7-methylimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by iodination. One common method involves the reaction of 2-aminopyridine with 4-iodobenzaldehyde under acidic conditions to form the imidazo[1,2-a]pyridine core. The reaction is usually carried out in the presence of a catalyst such as copper(I) iodide and a base like potassium carbonate in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors, more efficient catalysts, and greener solvents to enhance yield and reduce environmental impact.

Wirkmechanismus

The mechanism of action of 2-(4-Iodophenyl)-7-methylimidazo[1,2-a]pyridine largely depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit kinases or other enzymes involved in cell signaling pathways, thereby exerting anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The presence of the iodine atom in 2-(4-Iodophenyl)-7-methylimidazo[1,2-a]pyridine imparts unique reactivity, particularly in substitution reactions, making it a valuable intermediate in organic synthesis. Its electronic properties also make it distinct from other halogenated derivatives, potentially leading to different biological activities and applications in material science .

Eigenschaften

Molekularformel

C14H11IN2

Molekulargewicht

334.15 g/mol

IUPAC-Name

2-(4-iodophenyl)-7-methylimidazo[1,2-a]pyridine

InChI

InChI=1S/C14H11IN2/c1-10-6-7-17-9-13(16-14(17)8-10)11-2-4-12(15)5-3-11/h2-9H,1H3

InChI-Schlüssel

PUSZZVCZLDAPQX-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.